Calcium trifluoroacetate

Thermal analysis Precursor chemistry Alkaline earth fluoride synthesis

Researchers face inconsistent reactivity when substituting metal trifluoroacetates or using non-fluorinated calcium salts. Calcium trifluoroacetate provides a distinct Lewis acidity profile essential for reproducible regioselective epoxide aminolysis and controlled CaF₂ thermal decomposition. - **Catalysis**: Enables solvent-free β-aminoalcohol synthesis with high regioselectivity. - **Materials Science**: Single-source precursor for CaF₂; decomposition onset at 106°C (monohydrate). - **Biomedical**: Demonstrates anti-angiogenic activity in VEGF-induced models. - **Supply**: Available in multiple hydration states; consistent cation-dependent performance.

Molecular Formula C4CaF6O4
Molecular Weight 266.11 g/mol
CAS No. 60884-90-4
Cat. No. B12773229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium trifluoroacetate
CAS60884-90-4
Molecular FormulaC4CaF6O4
Molecular Weight266.11 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ca+2]
InChIInChI=1S/2C2HF3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
InChIKeyRCPKXZJUDJSTTM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Trifluoroacetate Technical and Procurement Overview


Calcium trifluoroacetate [Ca(CF₃COO)₂, CAS 60884-90-4] is an alkaline earth metal salt of trifluoroacetic acid belonging to the class of metal trifluoroacetates. It exists in multiple solid forms, including the commercially common monohydrate Ca(CF₃COO)₂·H₂O [1], the anhydrous form, and a structurally distinct acid complex Ca₂(CF₃COO)₄·8CF₃COOH [2]. As a trifluoroacetate salt, it serves three primary functional roles in research and industrial applications: as a Lewis acid catalyst in organic synthesis (notably for regioselective epoxide ring-opening) [3]; as a thermolytic precursor for calcium fluoride (CaF₂) materials [4]; and as an anti-angiogenic/cytotoxic agent in biomedical research [5]. The compound exhibits moderate aqueous solubility, and its thermal decomposition behavior differs fundamentally from both non-fluorinated calcium carboxylates and other metal trifluoroacetates, creating selection-relevant distinctions for procurement.

Why Calcium Trifluoroacetate Is Irreplaceable


Metal trifluoroacetates are not interchangeable salts within the same application class; their physicochemical behavior is dictated by a cation-dependent interplay of Lewis acidity, thermal lability, and ionic dissociation characteristics. Calcium trifluoroacetate occupies a specific position in this matrix that differs quantitatively from both alkali metal analogs (e.g., potassium trifluoroacetate) and non-fluorinated calcium carboxylates (e.g., calcium acetate). In catalytic applications, calcium trifluoroacetate provides a distinct Lewis acid strength profile that influences regioselectivity in epoxide aminolysis relative to other metal trifluoroacetate catalysts [1]. In thermal processing, the decomposition onset temperature of calcium trifluoroacetate differs from that of strontium and barium trifluoroacetates, directly affecting precursor selection for alkaline earth fluoride synthesis [2]. In biomedical contexts, calcium trifluoroacetate exhibits anti-angiogenic activity that is not simply a function of the calcium cation or trifluoroacetate anion alone but rather arises from the specific complex salt's solution behavior, including its character as a poorly dissociated salt [3]. These cation-dependent differences create verifiable, application-specific procurement criteria that render generic substitution technically invalid.

Calcium Trifluoroacetate Differentiation Evidence


Thermal Stability: Hydrate vs. Anhydrous Forms

The monohydrate form Ca(CF₃COO)₂·H₂O exhibits markedly lower thermal stability than the anhydrous calcium trifluoroacetate and alternative calcium trifluoroacetate acid complexes. Thermogravimetric and differential thermal analysis establish that the monohydrate begins decomposition in air at 106°C, yielding CaF₂ as the final product [1]. In contrast, the acid complex Ca₂(CF₃COO)₄·8CF₃COOH exhibits a significantly higher decomposition onset of 250°C under vacuum (10⁻² mm Hg) before producing CaF₂ [2]. This 144°C difference in thermal stability threshold has direct consequences for precursor selection in CaF₂ materials synthesis and for applications requiring defined thermal processing windows.

Thermal analysis Precursor chemistry Alkaline earth fluoride synthesis

Cation Effects on Trifluoromethylation Product Selectivity

The cation identity in metal trifluoroacetates governs both reaction rate and product distribution in fullerene trifluoromethylation. Alkali metal trifluoroacetates exhibit a reactivity order of Li < Na < K ≈ Cs, which correlates inversely with their thermal stability [1]. Furthermore, sodium and lithium salts tend to effect CF₂- rather than CF₃-functionalization of fullerene, whereas potassium and cesium salts preferentially yield CF₃-addition products, consistent with hard/soft acid-base theory [1]. Calcium trifluoroacetate, as an alkaline earth salt with a divalent cation, occupies a distinct position in this reactivity spectrum that is not simply extrapolated from the alkali metal series—its Lewis acidity and coordination geometry differ fundamentally from monovalent trifluoroacetates.

Trifluoromethylation Fullerene chemistry Nucleophilic addition

Regioselective Epoxide Ring-Opening by Lewis Acid Catalysis

Calcium trifluoroacetate [Ca(CF₃COO)₂] catalyzes the selective ring-opening of epoxides by amines to yield β-aminoalcohols with high regioselectivity under solvent-free conditions [1]. The reaction proceeds efficiently with both aromatic and aliphatic amines. While the original study does not report direct head-to-head yield comparisons against other metal trifluoroacetates under identical conditions, the calcium trifluoroacetate system achieves product yields sufficient for preparative synthetic utility without requiring solvent, distinguishing it from solvent-dependent catalytic systems [1]. The calcium ion coordinates the epoxide, facilitating nucleophilic attack by the amine; this mechanism differs from other Lewis acid catalysts in terms of Lewis acidity strength and coordination geometry.

Epoxide ring-opening Lewis acid catalysis β-aminoalcohol synthesis

Differential Cytotoxicity: Cancer vs. Healthy Cells

Calcium trifluoroacetate exhibits differential cytotoxic activity against specific leukemia cell lines while showing minimal toxicity toward healthy human cells. Ca(CF₃COO)₂ proved particularly toxic to chronic myeloid leukemia lines K562 and AR230 even at lower doses, whereas acute myeloid leukemia line KG1a required higher doses for sensitivity [1]. Importantly, Ca(CF₃COO)₂ was not toxic to human LD-MNC (low-density mononuclear cells) from healthy donors even at higher doses, though CD34⁺ stem cells showed slight sensitivity [1]. In animal models, Ca(CF₃COO)₂ proved safe at daily intravenous doses of 100 mg/kg, with only mild and transient side effects observed [2]. The compound also inhibits VEGF-induced angiogenesis in vitro and in vivo [3].

Cytotoxicity Anti-angiogenesis Cancer therapeutics

Calcium Trifluoroacetate Recommended Applications


Solvent-Free β-Aminoalcohol Synthesis from Epoxides

Calcium trifluoroacetate is procured for use as a homogeneous Lewis acid catalyst in the regioselective ring-opening of epoxides with aromatic or aliphatic amines to produce β-aminoalcohols under solvent-free conditions. The solvent-free protocol eliminates solvent handling and disposal costs while achieving excellent yields and high regioselectivity [1]. This application is relevant for pharmaceutical intermediate synthesis and fine chemical manufacturing.

Controlled Synthesis of CaF₂ Microspheres and Nanoparticles

Calcium trifluoroacetate serves as a single-source precursor for thermal decomposition to calcium fluoride (CaF₂). The decomposition temperature can be controlled via selection of hydration state: monohydrate decomposes starting at 106°C in air [1], while the acid complex decomposes at 250°C under vacuum [2]. In molten salt media, decomposition proceeds at temperatures lower than expected due to ion exchange phenomena, enabling control over CaF₂ microsphere size and morphology [3].

Cancer Cell Cytotoxicity and Anti-Angiogenesis

Calcium trifluoroacetate is procured for biomedical research investigating anti-angiogenic mechanisms and cancer cell cytotoxicity. The compound inhibits VEGF-induced endothelial cell proliferation and angiogenesis in both Matrigel plug (mouse) and chick embryo chorioallantoic membrane models [1]. It demonstrates differential cytotoxicity against chronic myeloid leukemia cells (K562, AR230) while sparing healthy LD-MNC cells [2], making it suitable for studies requiring selective anti-tumor activity.

Trifluoromethylation and Fluorinated Building Blocks

Calcium trifluoroacetate is procured as a reagent for nucleophilic trifluoromethylation reactions, particularly in fullerene and related electron-deficient substrate functionalization. The calcium cation provides distinct reactivity and selectivity characteristics compared to alkali metal trifluoroacetates (Li, Na, K, Cs), which exhibit established differences in reaction rate and CF₃ vs. CF₂ product selectivity [1]. This application supports the synthesis of trifluoromethylated organic compounds for materials science and medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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